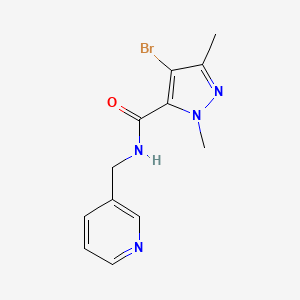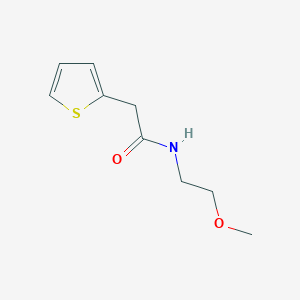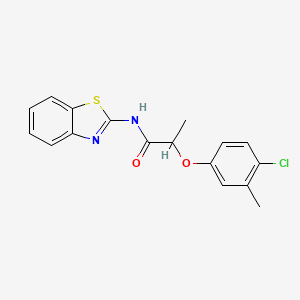![molecular formula C21H19NO6 B4582418 2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)
2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
Übersicht
Beschreibung
The interest in oxazolone and thiazolidinone derivatives, as well as other heterocyclic compounds, stems from their wide range of biological activities and applications in medicinal chemistry. These compounds have been explored for their potential as inhibitors, anticancer agents, and antibacterial properties. Their synthesis often involves cyclocondensation reactions and modifications to introduce various substituents that can affect their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves cyclocondensation reactions, utilizing starting materials such as aroylthioureas, ethyl acetoacetate, and various benzaldehydes or isothiocyanates. For instance, the synthesis of iminothiazolidin-4-one acetate derivatives was achieved by reacting 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, resulting in excellent yields (Ali et al., 2012).
Molecular Structure Analysis
The molecular structures of synthesized compounds are confirmed through spectroscopic techniques and, in some cases, X-ray crystallography. Molecular modeling and docking studies can provide insights into the structure-activity relationships and potential binding modes of these compounds within biological targets (Mabkhot et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The chemical compound has been the subject of research focusing on its synthesis and structural properties. Studies have explored the synthesis of related compounds using various methods, including one-pot strategies and cyclocondensation reactions. For instance, research on similar triazoles and oxazoles has provided insights into their crystal structures, stabilizing interactions, and theoretical analyses using Density Functional Theory (DFT) (Ahmed et al., 2016). These investigations shed light on the molecular electrostatic potential and frontier molecular orbitals, offering a deeper understanding of the stability and reactivity of such compounds.
Medicinal Chemistry and Bioactivity
In the realm of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their potential biological activities. For example, a series of iminothiazolidin-4-one acetate derivatives, which share structural similarities with the compound of interest, have been studied for their inhibitory effects on enzymes like aldose reductase (Ali et al., 2012). These enzymes are significant in the context of diabetic complications, suggesting the potential of such compounds in the development of new therapeutic agents.
Material Science and Catalysis
The compound and its analogs have also been investigated in material science and catalysis. Research has delved into the synthesis of complexes involving similar structural motifs and their applications in catalyzing carbon-carbon bond formation (Fossey & Richards, 2004). These studies contribute to the development of new catalysts with improved efficiency and selectivity for chemical reactions, which is crucial in the synthesis of complex organic molecules.
Antioxidant Properties
Another area of interest is the investigation of antioxidant properties associated with similar phenolic compounds. Research on 2,6-dimethoxyphenol, for instance, has explored its potential as an antioxidant through enzymatic modification, leading to the production of compounds with enhanced antioxidant capacity (Adelakun et al., 2012). These findings highlight the possibility of utilizing such compounds in applications requiring antioxidant properties, such as in the stabilization of food products or in pharmaceutical formulations.
Eigenschaften
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-12-5-7-15(8-6-12)20-22-16(21(24)28-20)9-14-10-17(25-3)19(27-13(2)23)18(11-14)26-4/h5-11H,1-4H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGLSBFDATYCOQ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,6-dimethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)
![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)


![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)


acetonitrile](/img/structure/B4582397.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)
![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)